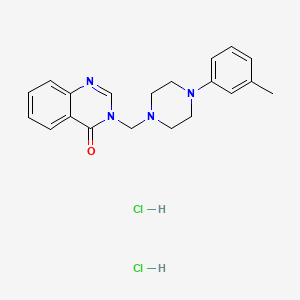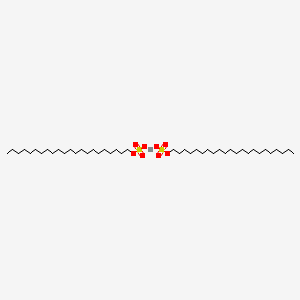
Tris(3,7-dimethyloct-6-enyl)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,7-dimethyloct-6-enyl)aluminium is an organoaluminum compound with the molecular formula C30H57Al It is known for its unique structure, which includes three 3,7-dimethyloct-6-enyl groups attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,7-dimethyloct-6-enyl)aluminium typically involves the reaction of aluminum trichloride with 3,7-dimethyloct-6-enyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{17}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3,7-dimethyloct-6-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 3,7-dimethyloct-6-enyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Tris(3,7-dimethyloct-6-enyl)aluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of high-performance materials and as a precursor for other organoaluminum compounds.
Wirkmechanismus
The mechanism by which Tris(3,7-dimethyloct-6-enyl)aluminium exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect cellular processes and pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Triethylaluminium: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triisobutylaluminium: Contains three isobutyl groups attached to aluminum.
Tris(2,4-dimethylpentyl)aluminium: Features three 2,4-dimethylpentyl groups attached to aluminum.
Uniqueness: Tris(3,7-dimethyloct-6-enyl)aluminium is unique due to the presence of the 3,7-dimethyloct-6-enyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other organoaluminum compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
6982-94-1 |
|---|---|
Molekularformel |
C30H57Al |
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
tris(3,7-dimethyloct-6-enyl)alumane |
InChI |
InChI=1S/3C10H19.Al/c3*1-5-10(4)8-6-7-9(2)3;/h3*7,10H,1,5-6,8H2,2-4H3; |
InChI-Schlüssel |
MDEQTZWVOFXNBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC[Al](CCC(C)CCC=C(C)C)CCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
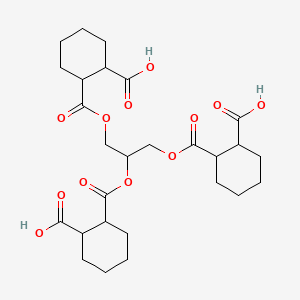
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
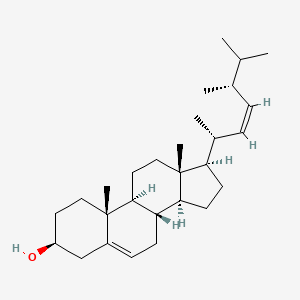
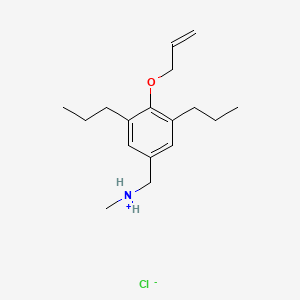

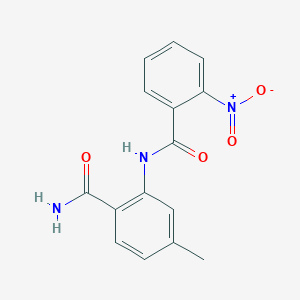
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
